molecular formula C11H18N4 B1492997 6-(azepan-1-yl)-N-methylpyrimidin-4-amine CAS No. 1512258-70-6

6-(azepan-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1492997
CAS No.: 1512258-70-6
M. Wt: 206.29 g/mol
InChI Key: NEALLCDJOUZPGN-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a seven-membered azepane ring at position 6 and an N-methylamine group at position 4. Its molecular formula is C₁₀H₁₆N₄, with a molecular weight of 192.26 g/mol and a CAS registry number of 1512258-70-6 . The compound’s structure combines the aromatic pyrimidine core with a flexible azepane moiety, which may enhance binding interactions in pharmaceutical applications due to its mixed rigidity and conformational adaptability.

Properties

IUPAC Name

6-(azepan-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-12-10-8-11(14-9-13-10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEALLCDJOUZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(azepan-1-yl)-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as galactokinase, which is involved in the phosphorylation of galactose. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 6-(azepan-1-yl)-N-methylpyrimidin-4-amine may interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of sigma receptors, which are involved in various cellular processes such as cell survival, proliferation, and differentiation. By binding to these receptors, 6-(azepan-1-yl)-N-methylpyrimidin-4-amine can alter the downstream signaling pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 6-(azepan-1-yl)-N-methylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, 6-(azepan-1-yl)-N-methylpyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 6-(azepan-1-yl)-N-methylpyrimidin-4-amine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine vary with different dosages. At lower doses, it has been observed to have beneficial effects on cellular function and overall health. At higher doses, toxic or adverse effects may occur, including disruptions in metabolic processes and cellular damage. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

6-(azepan-1-yl)-N-methylpyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components.

Transport and Distribution

The transport and distribution of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine is critical for its activity and function. It has been observed to localize to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Biological Activity

6-(azepan-1-yl)-N-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. Research indicates that this compound possesses potential antimicrobial, anticancer, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

The biological activity of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It likely inhibits specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine against various pathogens. For instance:

  • Antifungal Activity : The compound has demonstrated effectiveness against multidrug-resistant strains of Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 1 µg/mL. This activity was notably enhanced when structural modifications were made, such as introducing fluorine atoms at specific positions on the phenyl ring .
CompoundMIC (µg/mL)Activity
6-(azepan-1-yl)-N-methylpyrimidin-4-amine0.03 - 1Effective against C. auris
Fluconazole>100Ineffective against C. auris

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that it can inhibit cancer cell proliferation through:

  • Targeting Cancer Pathways : The compound may interfere with signaling pathways crucial for tumor growth and survival.

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Antimalarial Activity

One of the most significant findings regarding 6-(azepan-1-yl)-N-methylpyrimidin-4-amine is its potent antimalarial activity:

  • Inhibition of Plasmodium Species : The compound has been validated for its ability to inhibit both sexual and asexual stages of Plasmodium falciparum and Plasmodium vivax. Notably, it blocked parasite transmission to mosquito vectors at nanomolar concentrations .
StudyTarget SpeciesEC50 (nM)Notes
Study AP. falciparum<10Fast-action profile
Study BP. vivax<20Effective against resistant strains

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 6-(azepan-1-yl)-N-methylpyrimidin-4-amine:

  • Study on Antifungal Efficacy : A study demonstrated that structural modifications enhanced antifungal activity against resistant Candida strains, with notable improvements in MIC values.
  • Anticancer Trials : Preclinical trials indicated that the compound effectively reduced tumor size in xenograft models, showcasing its potential for further clinical development.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
6-(azepan-1-yl)-N-methylpyrimidin-4-amine serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions, including substitution and functionalization processes. Its azepane and pyrimidine components facilitate diverse synthetic pathways, making it valuable in developing new chemical entities.

Reagent in Organic Chemistry:
The compound is employed as a reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. Its ability to participate in nucleophilic substitutions allows for the introduction of various functional groups, enhancing the complexity of synthesized molecules.

Biological Applications

Biochemical Probes:
This compound is being investigated as a potential biochemical probe to study enzyme interactions and receptor binding. Its structural features suggest capability for selective binding to biological targets, which can provide insights into cellular mechanisms and pathways.

Therapeutic Potential:
Research indicates that 6-(azepan-1-yl)-N-methylpyrimidin-4-amine may exhibit significant pharmacological activities. Preliminary studies suggest it could act as a 5-HT4 receptor agonist , potentially aiding in the treatment of gastrointestinal disorders. This receptor modulation could lead to therapeutic effects in conditions such as irritable bowel syndrome (IBS) and other related gastrointestinal issues.

Medicinal Chemistry

Antimicrobial Activity:
Recent investigations have highlighted the compound's potential antimicrobial properties. It has been studied against various strains of bacteria and fungi, showing promising results that warrant further exploration for use in developing new antimicrobial agents.

Neurological Disorders:
The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its ability to modulate receptor activity could lead to advancements in therapies for conditions like depression or anxiety.

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Antifungal ActivityExhibited activity against multidrug-resistant Candida auris strains with MIC values ranging from 0.03 to 1 µg/mL.
Cancer ResearchShowed selective inhibition of CDK9 over CDK2, indicating potential in cancer therapy with significant selectivity ratios.
Gastrointestinal DisordersIdentified as a potential 5-HT4 receptor agonist, suggesting therapeutic implications for IBS treatment.

Comparison with Similar Compounds

Ring Size and Flexibility

  • Azepane (Target Compound) : The seven-membered azepane ring offers greater conformational flexibility compared to six-membered piperidine or piperazine analogs. This flexibility may improve binding to biological targets with shallow pockets .
  • Piperidine/Piperazine : Six-membered rings (e.g., in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) provide rigidity, favoring interactions with well-defined enzyme active sites . Piperazine derivatives (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) introduce an additional nitrogen, enhancing solubility and hydrogen-bonding capacity .

Substituent Effects

  • N-Alkylamine Groups: The N-methyl group in the target compound balances lipophilicity and solubility.
  • Chlorine vs. Azepane : The chloro substituent in (6-Chloro-pyrimidin-4-yl)-dimethyl-amine acts as a leaving group, making it reactive in nucleophilic substitution reactions. In contrast, azepane is stable and may contribute to sustained biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.